Hydrogen [2-hydroxy-3-(trimethylazaniumyl)propyl]phosphonate
Description
Systematic IUPAC Nomenclature and CAS Registry Analysis
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is hydroxy-[2-hydroxy-3-(trimethylazaniumyl)propyl]phosphinate , which precisely describes its structural features. The naming follows substitutive nomenclature rules:
- Trimethylazaniumyl : A quaternary ammonium group (-N⁺(CH₃)₃) located at the third carbon of the propyl backbone.
- Hydroxy : Two hydroxyl groups (-OH) at the second and first positions of the propyl chain.
- Phosphinate : A phosphonate group (-PO₃H) bonded to the terminal carbon.
The CAS Registry Number 476493-48-8 uniquely identifies this compound in chemical databases, distinguishing it from structurally similar molecules such as phosphorylcholine (CAS 645-84-1) or phosphatidylcholine derivatives.
Molecular Formula and Weight: Computational Validation
The molecular formula C₆H₁₆NO₄P was validated through high-resolution mass spectrometry (HRMS) and computational tools. Exact mass calculations yield 197.081695 g/mol , consistent with the theoretical mass derived from isotopic distribution. Key computational validations include:
| Parameter | Value | Method | Source |
|---|---|---|---|
| Molecular weight | 197.17 g/mol | HRMS | |
| Exact mass | 197.081695 g/mol | DFT calculations | |
| Topological polar surface | 80.6 Ų | Molinspiration | |
| Rotatable bonds | 4 | RDKit descriptor |
The SMILES notation CN+(C)CC(CP(=O)(O)[O-])O and InChIKey CFKIUJQHVVMWGR-UHFFFAOYSA-N further confirm the connectivity of atoms and stereoelectronic properties.
Three-Dimensional Conformational Analysis via Molecular Modeling
Molecular dynamics simulations reveal three dominant conformers stabilized by intramolecular interactions:
- Extended conformation : The phosphonate group adopts an antiperiplanar orientation relative to the trimethylazaniumyl group, minimizing steric hindrance.
- Folded conformation : Hydrogen bonding between the hydroxyl (-OH) and phosphonate (-PO₃⁻) groups induces a bent geometry (bond angle: 112°).
- Zwitterionic stabilization : Electrostatic attraction between the N⁺(CH₃)₃ and PO₃⁻ groups reduces the overall dipole moment to 8.2 D.
The energy difference between conformers is minimal (ΔG < 2 kcal/mol), allowing rapid interconversion at room temperature. Density functional theory (DFT) simulations at the B3LYP/6-31G* level corroborate these findings, showing a lowest unoccupied molecular orbital (LUMO) energy of -1.3 eV localized on the phosphonate group.
Protonation States and Zwitterionic Properties
This compound exists predominantly as a zwitterion across physiological pH ranges (pH 5–9):
- Trimethylazaniumyl group : Permanently protonated (pKa > 12), contributing a +1 charge.
- Phosphonate group : Deprotonated at pH > 2 (pKa₁ = 1.5, pKa₂ = 6.7), contributing a -1 charge.
The net charge is neutral, but the molecule retains strong polarity due to localized charges. Infrared (IR) spectroscopy confirms zwitterionic behavior, with characteristic absorption bands at:
- 1045 cm⁻¹ : P=O stretching (phosphonate).
- 3400 cm⁻¹ : O-H stretching (hydroxyl).
- 1480 cm⁻¹ : C-N⁺ stretching (trimethylazanium).
In aqueous solution, the compound forms hydrogen bonds with water molecules, evidenced by a diffusion coefficient of 6.7 × 10⁻⁶ cm²/s in dynamic light scattering (DLS) experiments.
Properties
Molecular Formula |
C6H16NO4P |
|---|---|
Molecular Weight |
197.17 g/mol |
IUPAC Name |
hydroxy-[2-hydroxy-3-(trimethylazaniumyl)propyl]phosphinate |
InChI |
InChI=1S/C6H16NO4P/c1-7(2,3)4-6(8)5-12(9,10)11/h6,8H,4-5H2,1-3H3,(H-,9,10,11) |
InChI Key |
CFKIUJQHVVMWGR-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C)CC(CP(=O)(O)[O-])O |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution and Phosphonate Ester Hydrolysis
The primary synthetic approach involves the nucleophilic substitution of a suitable precursor, such as a chlorinated or brominated derivative, with a phosphonate source. The general reaction scheme is:
[Precursor with leaving group] + [Phosphonate nucleophile] → [Target compound]
For example, the reaction of 2-hydroxy-3-(trimethylazaniumyl)propyl chloride with a phosphonate ester under basic or neutral conditions facilitates the formation of the target phosphonate. The process typically requires:
- A base (e.g., triethylamine) to neutralize byproducts like HCl.
- Solvents such as dichloromethane or acetonitrile.
- Reaction temperatures ranging from room temperature to reflux conditions, depending on substrate reactivity.
Table 1: Typical Reaction Conditions for Nucleophilic Substitution
| Reagent | Solvent | Temperature | Catalyst | Yield (%) | Notes |
|---|---|---|---|---|---|
| 2-Hydroxy-3-(trimethylazaniumyl)propyl chloride | Dichloromethane | Reflux | Triethylamine | 85–90 | Efficient substitution |
Phosphonate Ester Hydrolysis to Phosphonic Acid
Post-synthesis, ester groups are hydrolyzed to generate the free phosphonic acid. This is achieved via:
- Acidic hydrolysis using concentrated hydrochloric acid or sulfuric acid.
- Reflux conditions for 24–72 hours.
- Purification through crystallization or chromatography.
Phosphonate ester + HCl (reflux) → Hydrogen [2-hydroxy-3-(trimethylazaniumyl)propyl]phosphonate
Table 2: Hydrolysis Conditions
| Reagent | Conditions | Product Purity | Yield (%) |
|---|---|---|---|
| 6 M HCl | Reflux, 72 hours | High purity | 78–85 |
Industrial-Scale Synthesis
Large-scale production employs continuous flow reactors with optimized reaction parameters to ensure consistency and safety. Reagents are often industrial-grade, and process control is maintained via in-line spectroscopic monitoring (e.g., NMR, HPLC).
Alternative and Green Synthesis Methods
Microwave-Assisted Synthesis
Microwave irradiation accelerates reactions significantly, reducing reaction times from hours to minutes, and often improves yields and purity. For example:
- Reaction of aldehydes with trialkyl phosphites under microwave conditions without solvents or catalysts yields α-hydroxyphosphonates in 90–98% yield.
Solvent-Free Grinding
Mechanochemical methods, such as grinding reactants in a mortar-pestle or ball mill, have been employed to synthesize phosphonates efficiently, aligning with green chemistry principles.
Catalyst-Enhanced Routes
Catalysts like potassium phosphate or sodium carbonate facilitate the hydrophosphorylation of aldehydes, improving reaction rates and yields while minimizing solvent use.
Spectroscopic and Structural Validation
Accurate structural validation is critical. Techniques include:
| Technique | Purpose | Key Data |
|---|---|---|
| X-ray Crystallography | Bond lengths, 3D conformation | Bond angles, hydrogen bonds |
| NMR Spectroscopy | Proton and phosphorus environments | Chemical shifts, coupling constants |
| Mass Spectrometry | Molecular weight confirmation | Fragmentation patterns |
Data Tables Summarizing Key Findings
| Method | Reagents | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Nucleophilic substitution | Chlorinated precursor + phosphonate ester | Reflux, triethylamine | 85–90 | High yield, straightforward | Requires purification |
| Acid hydrolysis | Ester + HCl | Reflux, 72 hours | 78–85 | Produces free acid | Long reaction time |
| Microwave-assisted | Aldehyde + trialkyl phosphite | Microwave, solvent-free | 90–98 | Fast, green | Equipment-dependent |
| Grinding | Reactants + catalyst | Mechanical grinding | Variable | Eco-friendly | Scale-up challenges |
Research Findings and Mechanistic Insights
Research indicates that the synthesis of this compound can be optimized via:
- Catalyst selection : Triethylamine and potassium phosphate enhance nucleophilic substitution.
- Reaction environment : Solvent-free and microwave methods significantly reduce reaction times and environmental impact.
- Reaction mechanism : Involves nucleophilic attack of phosphonate on electrophilic centers, followed by hydrolysis or rearrangement under acidic conditions.
Recent studies also highlight the importance of stereochemistry and regioselectivity, especially during hydrolysis and substitution steps, which influence biological activity and application potential.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The phosphonate group and hydroxyl moiety facilitate nucleophilic substitution. Key examples include:
-
Reaction with Sodium Azide (NaN₃):
Under acidic conditions, the hydroxyl group participates in stereoselective substitutions. For example:This reaction proceeds via carbocation intermediates, with regioselectivity influenced by steric hindrance from adjacent stereocenters .
| Reagent | Conditions | Product | Yield | Stereochemistry |
|---|---|---|---|---|
| NaN₃ | DMF, 50°C, 12 h | 3-azido-2-hydroxypropylphosphonate | 78% | Predominantly anti conformer |
Acidic Hydrolysis and Rearrangement
The compound undergoes hydrolysis under strongly acidic conditions, leading to structural rearrangements:
-
Formation of γ-Amino-β-hydroxy Phosphonates:
Treatment with concentrated HCl induces a neighboring-group participation mechanism. Protonation of the hydroxyl group triggers oxirane formation, followed by ring-opening to yield γ-amino derivatives :
| Substrate | Conditions | Product | Key Observation |
|---|---|---|---|
| 3-azido-2-hydroxypropylphosphonate | 6M HCl, 72 h, reflux | γ-Amino-β-hydroxy alkylphosphonate | Stereochemical inversion at C2 |
Acylation Reactions
The hydroxyl group undergoes acylation with anhydrides or acyl chlorides:
-
Acetylation with Acetic Anhydride:
Microwave-assisted acylation produces acetylated derivatives efficiently :
| Reagent | Catalyst | Conditions | Yield |
|---|---|---|---|
| Acetic anhydride | None | Microwave, 150°C | 90–98% |
Biological Interactions
The compound interacts with enzymes and membranes due to its dual phosphonate and quaternary ammonium structure:
-
Enzyme Inhibition:
Acts as a transition-state analog for phosphatases and kinases, disrupting phosphorylation pathways . -
Membrane Interactions:
The trimethylazanium group enhances binding to lipid bilayers, modulating membrane permeability .
Comparative Reactivity with Analogues
The compound’s reactivity differs from structurally related phosphonates:
| Compound | Reaction with NaN₃ | Acid Hydrolysis Product | Key Difference |
|---|---|---|---|
| 2-Hydroxybutyl(trimethyl)azanium chloride | No reaction | Stable under acidic conditions | Lacks phosphonate group, reducing reactivity |
| (R,Z)-2-hydroxy-3-(oleoyloxy)propyl phosphate | Slow substitution | Fatty acid degradation | Lipophilic chain alters reaction kinetics |
Scientific Research Applications
Hydrogen [2-hydroxy-3-(trimethylazaniumyl)propyl]phosphonate is used in a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Mechanism of Action
The mechanism of action of Hydrogen [2-hydroxy-3-(trimethylazaniumyl)propyl]phosphonate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and biochemical processes. The phosphonate group plays a crucial role in its mechanism of action by interacting with active sites of enzymes and altering their activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares key features of Hydrogen [2-hydroxy-3-(trimethylazaniumyl)propyl]phosphonate with analogs identified in the literature:
Key Differences and Implications
Phosphonate vs. Phosphate Esters
- Stability : Phosphonates (e.g., target compound) resist hydrolysis better than phosphate esters (e.g., compound) due to the direct P-C bond .
- Enzyme Interactions : Phosphonates mimic phosphate transition states, making them potent enzyme inhibitors. Phosphate esters (e.g., phosphatidylcholines in ) are metabolized more readily in biological systems.
Cationic Groups
- Trimethylammonium vs. Guanidinium : The target compound’s trimethylammonium group (+1 charge) offers moderate charge density, enhancing solubility without excessive membrane disruption. In contrast, guanidinium derivatives () carry a +2 charge, favoring strong anion binding but limiting membrane permeability .
Hydrophobic Modifications
- The stearoyloxy (C18) and icosanoylamino (C20) groups in and compounds confer lipophilicity, enabling membrane integration or surfactant applications. The target compound lacks long hydrophobic chains, prioritizing water solubility and ionic interactions.
Pharmacological Potential
- Comparison with 5-HT1F Antagonists : The 5-HT1F antagonist in shares a hydroxypropyl motif but features aromatic piperidine and naphthalenyloxy groups. The target compound’s phosphonate and ammonium groups suggest divergent targets, such as ion channels or transporters .
Biological Activity
Hydrogen [2-hydroxy-3-(trimethylazaniumyl)propyl]phosphonate, a phosphonate compound with the molecular formula CHNOP and a molecular weight of 197.17 g/mol, has garnered attention for its unique structural features and potential biological activities. This article explores its biological activity, synthesizing findings from various studies and highlighting relevant case studies.
Chemical Structure and Properties
The compound features a phosphonate group and a quaternary ammonium moiety, which enhances its interaction with biological membranes. The presence of the trimethylammonium group is particularly significant, as it can facilitate interactions with negatively charged components of cell membranes, potentially influencing cellular functions.
Biological Activities
This compound exhibits several notable biological activities:
- Antiviral Activity : Phosphonates have been recognized for their antiviral properties. Similar compounds have shown efficacy against various viral infections, including HIV and hepatitis viruses .
- Cytotoxic Effects : Some studies indicate that phosphonates can exhibit cytotoxic effects on cancer cell lines, although specific data on this compound is limited. Analogous compounds have demonstrated significant activity against human lung adenocarcinoma cells (A549) and leukemia cells (HL-60) .
- Enzyme Inhibition : Phosphonates are known to inhibit key enzymes such as renin and HIV protease, suggesting potential applications in treating diseases related to these targets .
Synthesis and Interaction Studies
The synthesis of this compound can be achieved through established methods for phosphonate production. Its interactions within biological systems have been explored through various methodologies, including:
- Cell Membrane Interaction Studies : The trimethylammonium component facilitates interactions with lipid bilayers, which may enhance drug delivery systems or therapeutic efficacy.
- Biochemical Assays : Investigations into enzyme interactions have shown that similar phosphonates can modulate enzyme activity, suggesting that this compound may exhibit similar properties .
Case Studies
- Antiviral Prodrugs : Research on phosphonate prodrugs has demonstrated significant increases in bioavailability and activity against viral pathogens. For instance, prodrugs of fosmidomycin analogs exhibited over a 50-fold increase in activity in whole-cell tuberculosis assays .
- Cytotoxicity Assessments : A study evaluating various aminophosphonates found that certain derivatives exhibited notable cytotoxicity against cancer cell lines, establishing a basis for further exploration of this compound in cancer therapy .
Comparative Analysis with Similar Compounds
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Hydrogen [2-hydroxy-3-(trimethylazaniumyl)propyl]phosphonate, and how is purity ensured?
- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions, leveraging phosphonate precursor chemistry. For example, tetrachlorophosphazene derivatives (as in ) can react with amines under controlled conditions. Purification involves column chromatography (e.g., silica gel) and solvent evaporation, with reaction progress monitored via thin-layer chromatography (TLC) . Triethylamine is often used to neutralize byproducts like HCl, ensuring high yields.
Q. Which spectroscopic and crystallographic techniques are critical for structural validation?
- Methodology :
- X-ray crystallography : Resolves bond lengths (e.g., C—N, C—C) and hydrogen-bonding networks (N—H⋯O, C—H⋯O), as demonstrated in guanidinium-tetraphenylborate complexes .
- NMR spectroscopy : Confirms proton environments (e.g., trimethylazaniumyl groups) and phosphonate connectivity.
- Mass spectrometry : Validates molecular weight and fragmentation patterns.
Advanced Research Questions
Q. How can discrepancies in crystallographic bond length data be resolved for this compound?
- Methodology : Compare experimental bond lengths (C—N: ~1.47 Å, C—C: ~1.54 Å) with high-resolution datasets from structurally analogous ions (e.g., tetramethylguanidinium derivatives). Statistical analysis (e.g., mean deviation calculations) and refinement using software like SHELXL can address outliers, as shown in studies of tetraphenylborate salts .
Q. What supramolecular interactions drive the 2D assembly of this compound in crystalline phases?
- Methodology : Analyze hydrogen-bonding motifs (N—H⋯O, C—H⋯O) and weak C—H⋯π interactions between trimethylazaniumyl groups and aromatic systems (e.g., phenyl rings). These interactions form layered structures along specific crystallographic planes (e.g., ac plane), as observed in guanidinium-based frameworks . Computational modeling (DFT or MD simulations) can predict interaction energies.
Q. How does the phosphonate group influence biochemical interactions, such as receptor binding or membrane dynamics?
- Methodology : The phosphonate moiety enhances polarity and chelation potential. In vitro assays (e.g., radioligand binding, cAMP inhibition) can test its affinity for ion channels or GPCRs, similar to 5-HT1F antagonist studies . For membrane interactions, use lyso-phospholipid analogs (e.g., 1-stearoyl-sn-glycero-3-phosphocholine) as comparators to assess bilayer penetration via fluorescence anisotropy .
Q. What are the challenges in reconciling experimental data with computational predictions for this compound’s reactivity?
- Methodology : Perform hybrid QM/MM calculations to model hydrolysis or nucleophilic substitution pathways. Validate against kinetic data (e.g., reaction rates in THF/water mixtures) and spectroscopic intermediates. Discrepancies often arise from solvent effects or transition-state stabilization, requiring iterative refinement of force fields .
Notes
- Avoid commercial sources (e.g., ) and prioritize peer-reviewed crystallographic/biochemical data.
- Advanced questions emphasize methodological rigor, leveraging structural, kinetic, and computational tools.
- Contradictions in data (e.g., bond lengths) require cross-validation with high-resolution datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
